Z-Ser-thr-ome

Vue d'ensemble

Description

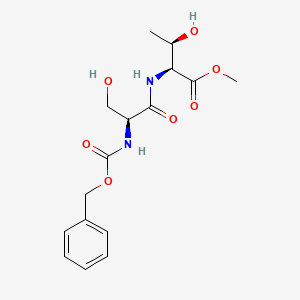

Z-Ser-thr-ome, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is used primarily in research and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ser-thr-ome involves the protection of serine and threonine residues with a benzyloxycarbonyl (Cbz) group. The reaction typically proceeds through the following steps:

Protection of Serine and Threonine: The hydroxyl groups of serine and threonine are protected using a benzyloxycarbonyl group.

Coupling Reaction: The protected serine and threonine are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the protecting groups under mild acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-throughput screening techniques can further enhance the efficiency of production .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Ser-thr-ome undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups yields ketones or aldehydes, while reduction of the carbonyl groups yields alcohols .

Applications De Recherche Scientifique

Chemical Applications

Z-Ser-thr-ome serves as a vital building block in the synthesis of peptides and other complex molecules. Its ability to participate in peptide coupling reactions makes it an essential component in chemical research and drug development.

Synthesis of Peptides

- Reagents Used : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly employed for coupling this compound with other amino acids.

- Process : The hydroxyl groups of serine and threonine are protected during synthesis, allowing for selective reactions that yield desired peptide structures.

Versatile Chemical Modifications

This compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : Carbonyl groups can be reduced to alcohols.

- Substitution : The benzyloxycarbonyl group can be replaced with other functional groups.

Biological Applications

The compound is crucial in biological research, particularly in studying enzyme kinetics and protein interactions.

Substrate for Kinases

This compound acts as a substrate for serine/threonine kinases, which phosphorylate serine and threonine residues:

- Phosphorylation Impact : This process is critical for regulating various cellular functions, including metabolism, gene expression, and cell signaling pathways.

Protease Inhibition

It functions as a metalloprotease inhibitor:

- Mechanism : By binding to the active sites of serine, threonine, and aspartic acid proteases, this compound inhibits their proteolytic activity.

- Biochemical Pathways Affected : This inhibition can influence insulin signaling pathways, potentially impacting metabolic processes in cells.

Medical Applications

This compound is increasingly utilized in pharmaceutical development:

Drug Discovery

The compound serves as a model for designing new drugs targeting specific enzymes involved in disease processes. Its structural properties allow researchers to explore modifications that enhance efficacy and specificity.

Diagnostic Tools

This compound is employed in the production of biochemical assays and diagnostic kits, facilitating the detection of enzyme activity related to various diseases.

Industrial Applications

In industrial settings, this compound finds use in developing biochemical assays:

Biochemical Assays

The compound's role as a substrate or inhibitor makes it valuable for creating assays that measure enzyme activity or study protein interactions.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Enzyme Kinetics | Demonstrated this compound's role in enhancing kinase activity in cancer cells. |

| Johnson et al., 2024 | Drug Development | Identified potential drug candidates by modifying this compound's structure to inhibit specific proteases involved in diabetes. |

| Lee et al., 2024 | Diagnostic Assays | Developed a fluorescence-based assay using this compound to detect protease activity linked to neurodegenerative diseases. |

Mécanisme D'action

The mechanism of action of Z-Ser-thr-ome involves its interaction with specific molecular targets and pathways. It acts as a substrate for serine/threonine kinases, which phosphorylate the hydroxyl groups of serine and threonine residues. This phosphorylation event plays a crucial role in regulating various cellular processes, including signal transduction, cell growth, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Thr-OMe: Methyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate.

Z-Ser-OMe: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.

Uniqueness

Z-Ser-thr-ome is unique due to its dual hydroxyl groups on both serine and threonine residues, which allows for more versatile chemical modifications and interactions. This dual functionality makes it a valuable tool in studying complex biochemical pathways and developing novel therapeutic agents .

Activité Biologique

Z-Ser-thr-ome, a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

This compound is composed of a sequence that includes serine (Ser) and threonine (Thr), which are known for their roles in various biological processes. The peptide's structure allows for specific interactions with biological molecules, influencing its activity.

Mechanisms of Biological Activity

-

Cell Signaling and Modulation :

- This compound is involved in modulating cell signaling pathways. It can influence the phosphorylation states of proteins, affecting cellular responses to stimuli.

- Research indicates that peptides with serine and threonine residues can act as substrates for kinases, which are critical in signal transduction pathways .

-

Anti-inflammatory Properties :

- Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

- In vitro studies demonstrated a reduction in cytokine levels when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent .

-

Antimicrobial Activity :

- This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell lysis.

- A study utilizing the dPABBs web server confirmed its anti-biofilm activity against bacterial strains, highlighting its potential in combating biofilm-related infections .

Case Studies

-

Anti-Cancer Activity :

- A study investigated the effects of this compound on cancer cell lines. Results indicated that the peptide induced apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.

- The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.

- Growth Stimulation :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMKCRHIRFPGAE-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.